molecular formula C9H12Cl2N2O B1376069 (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride CAS No. 1384424-50-3

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Cat. No.: B1376069
CAS No.: 1384424-50-3
M. Wt: 235.11 g/mol
InChI Key: DVGYKGWYBQLESF-QRPNPIFTSA-N
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Description

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is an organic compound that features an amino group, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate, which is achieved through a nucleophilic addition reaction between the amine and the aldehyde.

    Reduction: The intermediate is then subjected to reduction conditions to form the corresponding amine.

    Amidation: The final step involves the amidation reaction to introduce the propanamide moiety, resulting in the formation of (3S)-3-amino-3-(2-chlorophenyl)propanamide.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorophenyl group are likely to play a crucial role in its binding to biological receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2-fluorophenyl)propanamide hydrochloride
  • (3S)-3-amino-3-(2-bromophenyl)propanamide hydrochloride
  • (3S)-3-amino-3-(2-methylphenyl)propanamide hydrochloride

Uniqueness

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGYKGWYBQLESF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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